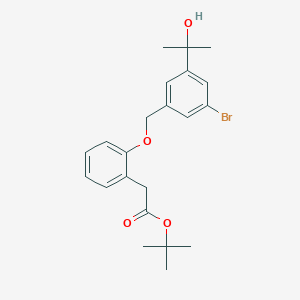
tert-Butyl 2-(2-((3-bromo-5-(2-hydroxypropan-2-yl)benzyl)oxy)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2-((3-bromo-5-(2-hydroxypropan-2-yl)benzyl)oxy)phenyl)acetate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a brominated benzyl ether, and a hydroxypropan-2-yl substituent. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-((3-bromo-5-(2-hydroxypropan-2-yl)benzyl)oxy)phenyl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of a benzyl ether, followed by esterification with tert-butyl bromoacetate. The reaction conditions often include the use of solvents such as chloroform or ethyl acetate, and catalysts like Amberlyst 15, a strong acidic cation exchange resin .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of robust catalysts and efficient separation techniques, such as distillation and chromatography, are crucial in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-((3-bromo-5-(2-hydroxypropan-2-yl)benzyl)oxy)phenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxypropan-2-yl group can be oxidized to form corresponding ketones or aldehydes.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Hydrolysis Agents: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzyl ethers, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
tert-Butyl 2-(2-((3-bromo-5-(2-hydroxypropan-2-yl)benzyl)oxy)phenyl)acetate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-((3-bromo-5-(2-hydroxypropan-2-yl)benzyl)oxy)phenyl)acetate involves its interaction with specific molecular targets. The brominated benzyl ether moiety can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromoacetate: A simpler ester with similar reactivity but lacking the benzyl ether and hydroxypropan-2-yl groups.
tert-Butyl 3-bromopropylcarbamate: Contains a brominated propyl group and a carbamate moiety, used in different synthetic applications
Uniqueness
tert-Butyl 2-(2-((3-bromo-5-(2-hydroxypropan-2-yl)benzyl)oxy)phenyl)acetate is unique due to its combination of functional groups, which confer distinct reactivity and versatility. This makes it valuable in the synthesis of complex molecules and in various research applications .
Properties
Molecular Formula |
C22H27BrO4 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
tert-butyl 2-[2-[[3-bromo-5-(2-hydroxypropan-2-yl)phenyl]methoxy]phenyl]acetate |
InChI |
InChI=1S/C22H27BrO4/c1-21(2,3)27-20(24)12-16-8-6-7-9-19(16)26-14-15-10-17(22(4,5)25)13-18(23)11-15/h6-11,13,25H,12,14H2,1-5H3 |
InChI Key |
YPWMGPZJEXEBQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1OCC2=CC(=CC(=C2)Br)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















